1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol
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Overview
Description
1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol is a compound that belongs to the class of azetidines and pyrimidines It is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring and an azetidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol typically involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at elevated temperatures . This reaction yields the intermediate compound, which is then further reacted with appropriate reagents to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrimidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of epidermal growth factor receptor (EGFR), inhibiting its activity and thereby exerting antitumor effects . The pathways involved include the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Trifluoromethyl)pyridin-2-yl)azetidin-3-ol: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol is unique due to its specific combination of a trifluoromethyl group and an azetidin-3-ol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H8F3N3O |
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Molecular Weight |
219.16 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-ol |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)6-1-2-12-7(13-6)14-3-5(15)4-14/h1-2,5,15H,3-4H2 |
InChI Key |
DYQQBGQZDSDNEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CC(=N2)C(F)(F)F)O |
Origin of Product |
United States |
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